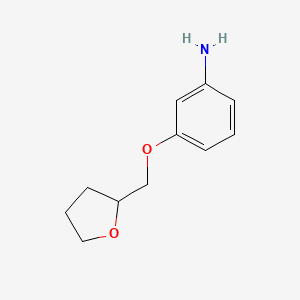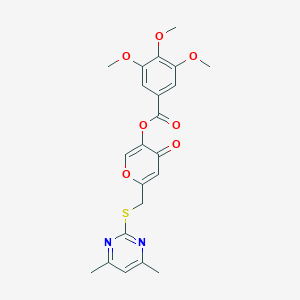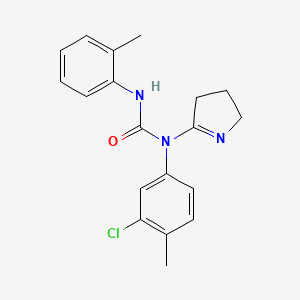
3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one, also known as EAPB, is a pyranone derivative that has gained attention in scientific research due to its potential pharmacological properties. EAPB has been found to have a range of biological effects, including anti-inflammatory, analgesic, and antitumor activities.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- 3-Acetyl-2-((4-ethylphenyl)amino)-6-methyl-4H-pyran-4-one has been studied for its reactivity in various chemical reactions. For instance, the compound's derivatives can be converted into a range of other compounds like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others upon treatment with different reagents such as malononitrile and hydrazine hydrate (Harb et al., 1989).
Chemical Properties and Theoretical Analysis
- The compound has been the subject of theoretical analysis through quantum chemical calculations, which help in understanding its experimental findings and chemical properties. This includes studies on different reaction pathways and the formation of products such as unsymmetrical and symmetrical pyridinones (Genc et al., 2010).
Synthesis and Characterization of Metal Complexes
- Synthesis and characterization of transition metal complexes using derivatives of this compound have been explored. These complexes have been evaluated for their antibacterial and antifungal activities, showing potential applications in microbiology (Pawar et al., 2016).
Role in Synthesis of Heterocyclic Systems
- This compound has been used as a reagent in the synthesis of various heterocyclic systems. Studies have shown its utility in preparing compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are important in chemical synthesis (Selič et al., 1997).
Applications in Corrosion Inhibition
- Pyran derivatives, including those related to this compound, have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting metals against acid corrosion, which is valuable in materials science and engineering (Saranya et al., 2020).
Exploration in Organic Synthesis
- Its derivatives are important in organic synthesis, particularly in the creation of pyran-based compounds. These compounds have various applications, including biological activities like anti-cancer and antihypertensive effects (Zonouzi et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Propiedades
IUPAC Name |
3-acetyl-2-(4-ethylanilino)-6-methylpyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-12-5-7-13(8-6-12)17-16-15(11(3)18)14(19)9-10(2)20-16/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVUDIHGURSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)C=C(O2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)


![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)




![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)



